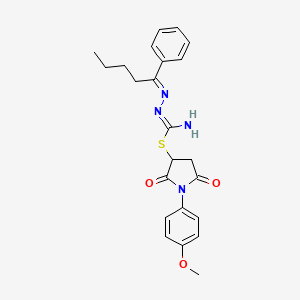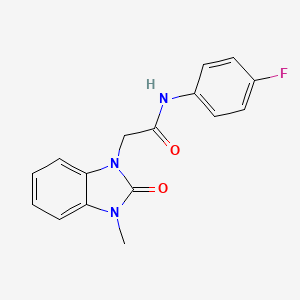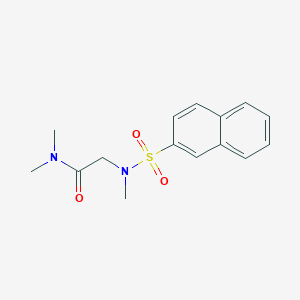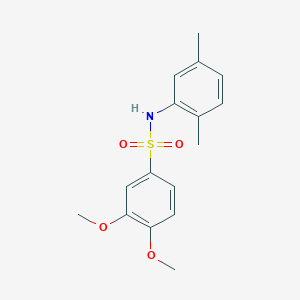
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate, also known as FGOA, is a chemical compound that belongs to the class of flavonoids. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is known to play a crucial role in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is known to regulate the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been found to inhibit the activity of various cancer-related enzymes, such as MMP-9 and COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with this compound. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. In addition, the toxicity profile of this compound is not fully understood, which limits its clinical application.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate research. One of the future directions is to investigate the pharmacokinetics and toxicity profile of this compound in vivo. This will help to determine the safe and effective dose of this compound for clinical use. Another future direction is to investigate the potential of this compound as a chemopreventive agent. This will help to determine whether this compound can be used to prevent the development of cancer. Finally, the molecular mechanism of this compound action needs to be further elucidated to better understand its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that possesses potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored in the field of this compound research.
Synthesemethoden
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate can be synthesized by the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to cyclization with the help of a catalyst. The final product is obtained after the purification process.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The anti-inflammatory activity of this compound has been demonstrated in various animal models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes.
The antioxidant activity of this compound has been demonstrated in vitro studies. It has been found to scavenge free radicals and protect cells from oxidative damage. The anticancer activity of this compound has been demonstrated in various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVCZRJCMIOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)


![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)


![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)

![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)